
Tirapazamine
Overview
Description
Tirapazamine, also known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is an experimental anticancer drug that is activated under hypoxic conditions. This compound is particularly interesting because it becomes toxic only in low-oxygen environments, which are common in solid tumors. This selective activation makes this compound a promising candidate for targeting hypoxic tumor cells while sparing normal, well-oxygenated tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tirapazamine can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of 2-nitroaniline with formamide, followed by oxidation to form the benzotriazine ring.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tirapazamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Common reducing agents used in the reduction of this compound include enzymes such as reductases.
Oxidizing Agents: Molecular oxygen acts as an oxidizing agent in the reoxidation of the radical anion.
Major Products
The major products formed from the reactions of this compound include hydroxyl radicals and benzotriazinyl radicals, which are responsible for the DNA-damaging effects of the compound .
Scientific Research Applications
Tirapazamine has a wide range of scientific research applications, including:
Mechanism of Action
Tirapazamine exerts its effects through a unique mechanism that involves the selective activation under hypoxic conditions. The compound undergoes a one-electron reduction to form a radical anion, which can further react to produce hydroxyl radicals and benzotriazinyl radicals. These reactive species cause DNA strand breaks and lethal chromosome aberrations, leading to cell death . The molecular targets of this compound include DNA and various cellular enzymes involved in the reduction process .
Comparison with Similar Compounds
Tirapazamine is part of a class of compounds known as hypoxia-activated prodrugs. Similar compounds include:
Evofosfamide: A newer hypoxia-activated prodrug that is designed to release a cytotoxic agent specifically in hypoxic conditions.
Compared to these compounds, this compound is unique in its ability to produce multiple types of reactive species that can damage DNA, making it a versatile and potent anticancer agent .
Q & A
Basic Research Questions
Q. What is the mechanism of hypoxia-selective activation of tirapazamine, and how is it validated in experimental models?
this compound is bioreductively activated under hypoxic conditions (O₂ < 0.1%) via one-electron reduction, generating a cytotoxic radical that induces DNA single/double-strand breaks, topoisomerase-DNA complex trapping, and oxidative base lesions. Validation involves:
- In vitro : Hypoxic chambers or chemical hypoxia mimetics (e.g., cobalt chloride) in cell lines (HT-1080, A549, DT40) to measure IC50 differentials (e.g., 1.02 μM hypoxic vs. 4.34 μM normoxic in DT40 cells) .
- In vivo : Xenograft models (e.g., RIF-1 fibrosarcoma) with pimonidazole staining to confirm hypoxia .
Q. Which standard experimental models are used to assess this compound’s efficacy and toxicity?
- In vitro : Hypoxic cytotoxicity assays using human (HT-1080, A549) and murine (EMT6, SCCVII) cell lines. Normoxic controls are critical for selectivity validation .
- In vivo :
- Tumor models: Subcutaneous xenografts (e.g., Bel-7402 liver cancer) for combination therapy studies .
- Toxicity models: Rat cardiotoxicity studies with doxorubicin co-administration to evaluate lipid peroxidation and RyR2 protein modulation .
Q. How does this compound modulate HIF-1α, and what experimental methods quantify this effect?
TPZ reduces HIF-1α protein synthesis under hypoxia by inhibiting translation machinery. Methods:
- Western blotting for HIF-1α protein levels.
- Luciferase reporters to measure HIF-1 transcriptional activity (e.g., VEGF promoter-driven assays).
- Synergy studies with SN-38 (irinotecan metabolite) show enhanced apoptosis via mitochondrial depolarization and caspase activation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s synergy with cisplatin or radiation?
- Preclinical design :
- Sequential dosing : Administer TPZ 1–4 hrs before cisplatin/radiation to maximize hypoxia targeting .
- Isobologram analysis to quantify synergy (e.g., TPZ + cisplatin in NSCLC xenografts reduced tumor growth by 60% vs. cisplatin alone) .
- DNA repair inhibition : Measure phosphorylation of homologous recombination proteins (e.g., Rad51) via immunoblotting .
Q. What methodologies resolve contradictions in this compound’s clinical efficacy across trials?
- Meta-analysis (e.g., 6 randomized trials) identifies heterogeneity due to:
- Tumor hypoxia variability : Use 18F-misonidazole PET to enroll hypoxia-rich tumors .
- Dosing schedule : Ototoxicity (grade 3–4 in 25% of patients) limits TPZ use in prolonged regimens; adjust by omitting weeks 5–6 dosing .
Q. How is the comet assay applied to quantify this compound-induced DNA damage, and how does it correlate with cytotoxicity?
- Protocol :
Expose hypoxic/normoxic cells to TPZ (1–20 μM).
Embed cells in agarose, lyse, and electrophorese.
Score DNA strand breaks via tail moment analysis .
- Correlation : Linear relationship between comet tail moment and hypoxic cytotoxicity (r = 0.905, p = 0.013) in SCCVII, HT-1080, and A549 cells. HPLC validates TPZ metabolism (SR4317 formation) .
Q. What advanced techniques characterize this compound’s unique DNA base damage profile?
- GC/MS and LC/MS : Identify oxidative lesions (e.g., 8,5′-cyclopurine-2′-deoxynucleosides, formamidopyrimidines) in TPZ-treated DNA .
- Repair assays : Compare lesion persistence in NER-deficient vs. proficient cell lines (e.g., XPA−/− vs. WT) to assess repair efficiency .
Q. How are this compound metabolites analyzed, and what is their biological significance?
- Metabolite profiling :
Properties
Key on ui mechanism of action |
Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin. |
---|---|
CAS No. |
27314-97-2 |
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1,4-dioxidoquinoxaline-1,4-diium-2-amine |
InChI |
InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2 |
InChI Key |
WQXRHHGJEKOOOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-] |
Appearance |
Orange to dark orange-red solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tirapazamine; Tirazone; SR 4233; SR-4233; SR4233; SR259075; SR-259075; SR 259075; WIN 59075; NSC130181. |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.